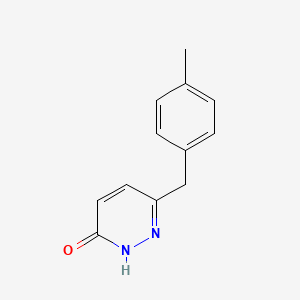
6-(4-Methylbenzyl)-3-pyridazinol
カタログ番号:
B2419671
CAS番号:
339008-40-1
分子量:
200.241
InChIキー:
SLSAYJXDQSAVFR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-Methylbenzyl)-3-pyridazinol” is a complex organic compound. Based on its name, it likely contains a pyridazinol group, which is a type of nitrogen-containing heterocycle, and a methylbenzyl group, which is a benzyl group with a methyl substitution .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, 4-Methoxybenzyl isocyanate has been used in the synthesis of various urea derivatives .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. For example, the boiling point, melting point, and density could be determined experimentally .科学的研究の応用
Chemical Synthesis and Spectroscopic Analysis
- (Kalai et al., 2020) explored the synthesis of a novel pyridazin-3(2H)-one derivative, namely (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP). This study utilized spectroscopic techniques like FT-IR, NMR, UV-Vis, ESI-MS, and X-ray diffraction for chemical characterization. Additionally, DFT calculations compared the gas-phase and solid-phase structures.
Applications in Corrosion Inhibition
- A study by (Kalai et al., 2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solutions. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy were employed, revealing these compounds as mixed inhibitors affecting both cathodic hydrogen evolvement and anodic metal dissolution.
Crystal Structure and Molecular Docking Studies
- (Kalai et al., 2021) synthesized a new pyridazinone derivative and analyzed its crystal structure. The study included spectroscopic studies, NBO, AIM, SQMFF calculations, and molecular docking, highlighting its potential reactivity and stability.
Vasorelaxant and Antiplatelet Activities
- Research on new pyridazinone derivatives with vasorelaxant and antiplatelet activities was conducted by (Costas et al., 2010). The study identified silyl ethers and N,O-dibenzyl derivatives as the most active compounds in this category.
Thermostability Analysis
- The thermostability of a novel pyridazinone derivative was analyzed using TGA and DTA techniques by (Daoui et al., 2021). The study provided insights into the thermal behavior and stability of the compound.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-2-4-10(5-3-9)8-11-6-7-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSAYJXDQSAVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(...
Cat. No.: B2419589
CAS No.: 941902-20-1
2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2...
Cat. No.: B2419591
CAS No.: 1798514-88-1
3-(Cyclobutylformamido)propanoic acid
Cat. No.: B2419592
CAS No.: 926216-31-1
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide
Cat. No.: B2419595
CAS No.: 1798405-66-9
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)
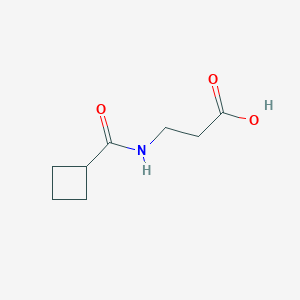
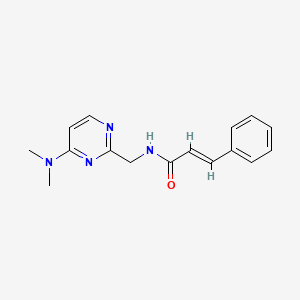
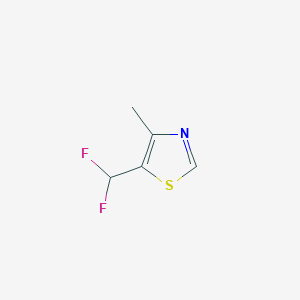
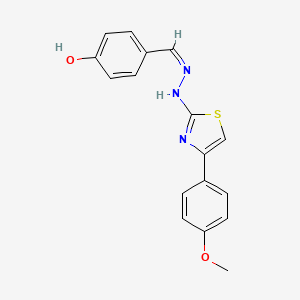
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)

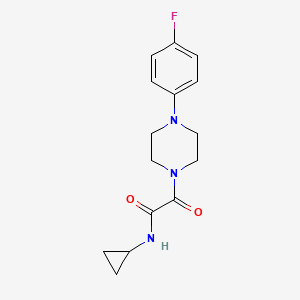
![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)
![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)
